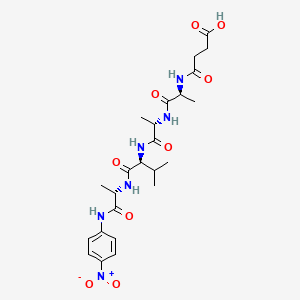![molecular formula C8H8O3 B13820802 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one CAS No. 35357-34-7](/img/structure/B13820802.png)
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[45]deca-6,9-dien-8-one is an organic compound with the molecular formula C8H8O3 It is a spiro compound, characterized by a unique bicyclic structure that includes a dioxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]deca-6,9-diene with specific reagents under controlled conditions. For instance, the synthesis can be achieved by reacting 1,4-dioxaspiro[4.5]deca-6,9-diene with dimethoxy compounds .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization from petroleum ether and purification by dissolving in diethyl ether followed by the addition of petroleum ether until turbidity is achieved .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in life science research.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over alternative shifts by oxygen. This rearrangement can lead to the formation of different cations and transition structures, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound shares a similar spiro structure but differs in its specific functional groups and reactivity.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another related compound with a spiro structure, used in different chemical applications.
Uniqueness
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific dioxaspiro ring system and its ability to undergo various chemical reactions, making it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
35357-34-7 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C8H8O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-4H,5-6H2 |
Clé InChI |
MOSCBNMEESTOIU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
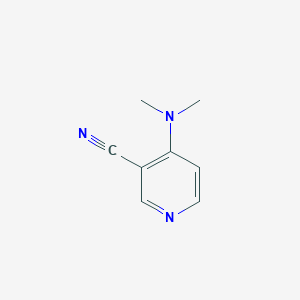



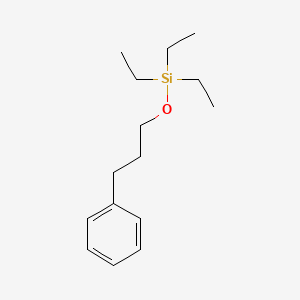
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
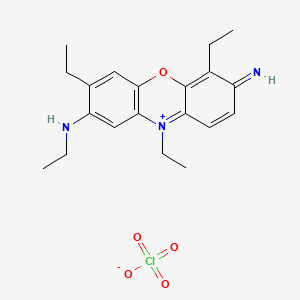
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
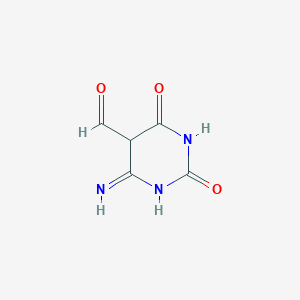
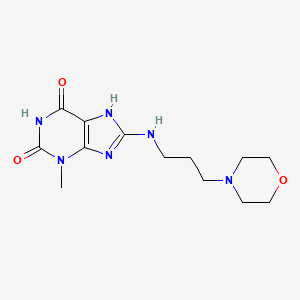
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
